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Compound of Interest

Compound Name: D-(+)-Cellobiose-13C

Cat. No.: B12395374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and methodologies for the use of D-(+)-

Cellobiose-¹³C in mass spectrometry-based research. This isotopically labeled compound

serves as a valuable tool for quantitative analysis and metabolic flux studies, offering high

precision and accuracy.

Introduction
D-(+)-Cellobiose, a disaccharide derived from the partial hydrolysis of cellulose, plays a crucial

role in various biological processes, including biofuel research, food science, and gut

microbiome studies. The stable isotope-labeled D-(+)-Cellobiose-¹³C is an essential internal

standard and tracer for mass spectrometry (MS) applications. Its use allows for accurate

quantification by correcting for matrix effects and variations during sample preparation and

analysis.[1][2][3][4] Furthermore, it enables the investigation of metabolic pathways involving

cellobiose and its degradation products.[5][6][7]

The key advantages of using ¹³C-labeled standards like D-(+)-Cellobiose-¹³C include:

Co-elution with the analyte: Minimizing chromatographic separation differences that can

occur with deuterium-labeled standards.[4]

No isotope exchange: Unlike deuterium labels, ¹³C labels do not exchange with protons in

the solvent.[1]
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Negligible natural abundance interference: The low natural abundance of ¹³C results in

minimal background interference.[1]

Application 1: D-(+)-Cellobiose-¹³C as an Internal
Standard for Quantitative Analysis
This protocol outlines the use of D-(+)-Cellobiose-¹³C as an internal standard for the accurate

quantification of unlabeled cellobiose in biological or environmental samples using Liquid

Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol
1. Sample Preparation:

Enzymatic Hydrolysis of Cellulose (if applicable):

Prepare a suspension of the cellulose-containing sample (e.g., plant biomass, microbial

culture) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

Add cellulase enzyme to the suspension. The enzyme concentration and incubation time

will need to be optimized based on the specific sample and enzyme activity.

Incubate the mixture at the optimal temperature for the enzyme (e.g., 50°C) with gentle

agitation.

Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes).

Centrifuge the sample to pellet any remaining solids and collect the supernatant

containing cellobiose.[8]

Spiking with Internal Standard:

To a known volume or weight of the sample extract, add a precise amount of D-(+)-

Cellobiose-¹³C solution of a known concentration. The concentration of the internal

standard should be in a similar range to the expected concentration of the analyte.

Protein Precipitation (for biological fluids):
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Add three volumes of ice-cold acetonitrile to the sample.

Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

Transfer the supernatant to a new tube for analysis.

Solid-Phase Extraction (SPE) for Cleanup (optional):

For complex matrices, an SPE step using a graphitized carbon or other suitable cartridge

can be employed to remove interfering substances. Condition, load, wash, and elute

according to the manufacturer's protocol.

2. LC-MS Analysis:

Liquid Chromatography (LC) Conditions:

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable

for retaining and separating polar compounds like cellobiose.

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A typical gradient would start with a high percentage of mobile phase B, ramping

down to a lower percentage to elute the polar analytes.

Flow Rate: 0.3 - 0.5 mL/min.

Column Temperature: 30 - 40°C.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode. Adduct

formation (e.g., [M+Na]⁺, [M+H]⁺, or [M+HCOO]⁻) should be evaluated for optimal

sensitivity.
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Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for

targeted quantification.

SIM: Monitor the m/z of the desired adducts for both unlabeled cellobiose and D-(+)-

Cellobiose-¹³C.

MRM (for tandem MS): Monitor specific precursor-to-product ion transitions for both the

analyte and the internal standard.

3. Data Analysis:

Integrate the peak areas for both the native cellobiose and the D-(+)-Cellobiose-¹³C internal

standard.

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

Prepare a calibration curve by analyzing a series of standards with known concentrations of

unlabeled cellobiose and a constant concentration of D-(+)-Cellobiose-¹³C. Plot the peak

area ratio against the concentration of the analyte.

Determine the concentration of cellobiose in the unknown samples by interpolating their

peak area ratios on the calibration curve.

Quantitative Data Summary
Parameter Unlabeled D-(+)-Cellobiose

D-(+)-Cellobiose-¹³C
(Uniformly Labeled)

Molecular Formula C₁₂H₂₂O₁₁ ¹³C₁₂H₂₂O₁₁

Monoisotopic Mass 342.1162 Da 354.1565 Da

Example [M+Na]⁺ m/z 365.1056 377.1459

Example MRM Transition

(Precursor > Product)
To be determined empirically To be determined empirically

Note: The exact m/z values and MRM transitions will depend on the specific adducts formed

and the collision energy used.
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Caption: Workflow for quantitative analysis of cellobiose using D-(+)-Cellobiose-¹³C.

Application 2: Tracing Cellulose Degradation and
Uptake using D-(+)-Cellobiose-¹³C
This application note describes a protocol for tracing the metabolic fate of cellobiose in a

biological system, such as a microbial culture, using D-(+)-Cellobiose-¹³C. This is a form of

metabolic flux analysis (MFA).[5][6][7][9]

Experimental Protocol
1. Cell Culture and Labeling:

Culture the microorganisms or cells of interest in a defined medium.

Introduce uniformly labeled D-(+)-Cellobiose-¹³C as the primary or sole carbon source. The

concentration should be sufficient to support growth or the metabolic process being studied.

Incubate the culture under controlled conditions (temperature, pH, aeration).

Collect cell pellets and/or culture supernatant at various time points to track the incorporation

of ¹³C into downstream metabolites.
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2. Metabolite Extraction:

Quenching: Rapidly quench metabolic activity by, for example, adding the cell suspension to

a cold solvent mixture (e.g., 60% methanol at -40°C).

Cell Lysis and Extraction:

Centrifuge the quenched cell suspension at low temperature.

Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol).

Lyse the cells using methods such as bead beating or sonication.

Centrifuge to remove cell debris and collect the supernatant containing the intracellular

metabolites.

Supernatant Analysis: The culture supernatant can be analyzed directly or after a cleanup

step to measure extracellular metabolites.

3. LC-MS Analysis for Metabolomics:

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is

recommended to accurately determine the mass isotopologue distributions (MIDs) of

metabolites.

Chromatography: Use chromatographic methods appropriate for the metabolites of interest.

For central carbon metabolism, a combination of HILIC and reversed-phase chromatography

may be necessary to cover a broad range of polar and non-polar metabolites.

Data Acquisition: Acquire data in full scan mode to detect all ¹³C-labeled isotopologues of

downstream metabolites.

4. Data Analysis and Interpretation:

Identify metabolites based on accurate mass and retention time by comparing to a standard

library.
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For each identified metabolite, determine the mass isotopologue distribution (MID), which is

the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).

Correct for the natural abundance of ¹³C.

The pattern of ¹³C incorporation into different metabolites provides information about the

active metabolic pathways. For example, the labeling pattern in glycolytic intermediates, TCA

cycle acids, and amino acids can reveal the flux through these central metabolic routes.[10]

[11]

Signaling Pathway Diagram
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Caption: Metabolic fate of D-(+)-Cellobiose-¹³C in central carbon metabolism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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